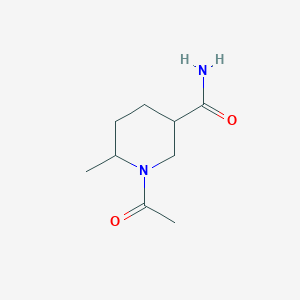
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H16FNO3 and a molecular weight of 277.29 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of 6-fluoro-4-hydroxynaphthalene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .
Análisis De Reacciones Químicas
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
tert-Butyl (6-fluoro-4-hydroxynaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but with an ethynyl group instead of a fluoro group.
tert-Butyl (6-chloro-4-hydroxynaphthalen-2-yl)carbamate: This compound has a chloro group instead of a fluoro group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Propiedades
Fórmula molecular |
C15H16FNO3 |
|---|---|
Peso molecular |
277.29 g/mol |
Nombre IUPAC |
tert-butyl N-(6-fluoro-4-hydroxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16FNO3/c1-15(2,3)20-14(19)17-11-6-9-4-5-10(16)7-12(9)13(18)8-11/h4-8,18H,1-3H3,(H,17,19) |
Clave InChI |
SZILXXORLYGFRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C2C=C(C=CC2=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)




![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)




